molecular formula C21H30O4 B104428 18,21-Dihydroxypregn-4-ene-3,20-dione CAS No. 379-68-0

18,21-Dihydroxypregn-4-ene-3,20-dione

Cat. No. B104428
CAS RN: 379-68-0
M. Wt: 346.5 g/mol
InChI Key: VPJHREHKRNIYDB-TZGXILGRSA-N
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Description

The compound 18,21-Dihydroxypregn-4-ene-3,20-dione is a steroid derivative that is closely related to various compounds synthesized and studied for their potential applications in medicine and biochemistry. Although the provided papers do not directly discuss 18,21-Dihydroxypregn-4-ene-3,20-dione, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of steroid derivatives often involves complex organic reactions and the use of catalysts to achieve the desired structural modifications. For instance, the enzymatic reduction of cortisone in a water-organic solvent heterogeneous system has been shown to yield 17α, 20β, 21-trihydroxypregn-4 [14C] en-3, 11-dione in quantitative yields, indicating the efficiency of enzymatic methods in steroid synthesis . Similarly, the synthesis of 19,21-dihydroxypregn-4-ene-3,20-dione from 3β-acetoxypregn-5-en-20-one demonstrates the use of the 'hypoiodite reaction' and subsequent chemical transformations to introduce hydroxyl groups at specific positions on the steroid backbone .

Molecular Structure Analysis

The molecular structure of steroid compounds is crucial for their biological activity. The crystal structure of 17α,21-dihydroxy-1,4-pregnadiene-3,20-dione has been determined, showing that it crystallizes in the orthorhombic space group with specific lattice parameters . This information is vital for understanding the three-dimensional conformation of the steroid nucleus and the orientation of functional groups, which are key factors in the interaction of steroids with biological targets.

Chemical Reactions Analysis

Steroid derivatives undergo various chemical reactions that modify their structure and properties. For example, the rearrangement of 3β-acetoxy-16α,17α-epoxy-16β-methyl-5α-pregn-9-en-20-one by mineral acids and the subsequent reduction and oxidation steps lead to the preparation of 21-acetoxy-17-hydroxy-16β-methyl-5α-pregn-9-ene-3,20-dione . These reactions highlight the chemical reactivity of the steroid nucleus and the possibility of introducing or modifying functional groups to obtain specific derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives are influenced by their molecular structure. The study on the synthesis of 3β,21-dihydroxypregn-5-en-20-one-21-methylether shows that the yield and selectivity of the reaction can be affected by the choice of Lewis acid and solvent, as well as the equivalent of Lewis acid used . These factors are important for optimizing the synthesis and obtaining the compound with the desired purity and yield.

Scientific Research Applications

Synthesis and Characterization

  • Kirk and Yeoh (1983) described the synthesis of 19,21-Dihydroxypregn-4-ene-3,20-dione using the 'hypoiodite reaction' and Henbest acetoxylation, highlighting its relevance in steroid chemistry (Kirk & Yeoh, 1983).
  • Schwarz, Ulrich, and Syhora (1964) identified 1β, 17α, 21-trihydroxypregn-4-ene-3, 20-dione as a by-product in microbial 11-hydroxylation of 17α, 21-dihydroxypregn-4-ene-3, 20-dione, shedding light on microbial transformations of steroids (Schwarz et al., 1964).

Biological Applications

  • Pasqualini (1964) studied the conversion of tritiated 18-hydroxy-corticosterone to aldosterone in human cortico-adrenal gland slices, providing insight into the biosynthesis of aldosterone (Pasqualini, 1964).
  • The characterization of 21-yl sulfates of various corticosteroids in human cord plasma by Branchaud, Schweitzer, and Giroud (1969) implies the presence of these conjugates in the fetal circulation (Branchaud, Schweitzer, & Giroud, 1969).

Steroid Derivatives and Reactions

  • Byrn and Kessler (1987) studied the crystal structure and reactivity of hydrocortisone esters, including derivatives of 11β,17α-dihydroxypregn-4-ene-3,20-dione, highlighting the importance of crystal structure in steroid chemistry (Byrn & Kessler, 1987).
  • Klein, de Levie, and Giroud (1972) developed a method for measuring plasma cortisol and other corticosteroids, including 11β,21-dihydroxypregn-4-ene-3,20-dione, in the perinatal period, which is crucial for understanding adrenocortical function (Klein, de Levie, & Giroud, 1972).

Safety And Hazards

When handling “18,21-Dihydroxypregn-4-ene-3,20-dione”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJHREHKRNIYDB-TZGXILGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958920
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18,21-Dihydroxypregn-4-ene-3,20-dione

CAS RN

379-68-0
Record name 18-Hydroxy-11-deoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxydeoxycorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18,21-dihydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
DN Kirk, MS Rajagopalan - Journal of the Chemical Society, Chemical …, 1974 - pubs.rsc.org
An 18-hydroxypregnan-20-one, in the 20-hemiacetal form (II), reacts with lead tetra-acetate or with sources of electrophilic bromine to introduce acetoxy- or bromo-substituents, …
Number of citations: 2 pubs.rsc.org
DN Kirk, MS Rajagopalan - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The reaction between an 18-hydroxypregnan-20-one [in the hemiacetal form (1b)] and lead tetra-acetate gives the 21-acetoxy-derivative in high yield, opening the way to a new and …
Number of citations: 4 pubs.rsc.org
MT Jones, EM TIPTAFT - British Journal of Pharmacology, 1977 - Wiley Online Library
1 Several steroids occurring in the pathway of corticosteroid biosynthesis were investigated for their ability to exert a fast or delayed feedback inhibition of stress‐induced release of …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
M Holzbauer, HM Newport - The Journal of Physiology, 1967 - ncbi.nlm.nih.gov
In the rat, the amount of 11,8,21-dihydroxypregn-4-ene-3,20-dione Page 1 J. Phy8iol. (1967), 193, pp. 131-140 131 With 6 text-figures Printed in Great Britain THE EFFECT OF STRESS …
Number of citations: 51 www.ncbi.nlm.nih.gov
DN Kirk, MS Rajagopalan - Journal of the Chemical Society, Chemical …, 1976 - pubs.rsc.org
3β-Acetoxypregn-5-ene-11,20-dione has been converted through 3β-acetoxy-18,20-epoxy-20-hydroxypregn-5-en-11-one and ‘11β,18-dihydroxy-progesterone’ into ‘18-hydroxy-…
Number of citations: 1 pubs.rsc.org
DN KIRK, R MS - 1975 - pascal-francis.inist.fr
SYNTHESIS OF 18-SUBSTITUTED STEROIDS. I. 18,21-DIHYDROXYPREGN-4-ENE-3,20-DIONE (18-HYDROXYDEOXYCORTICOSTERONE) CNRS Inist Pascal-Francis CNRS Pascal and …
Number of citations: 0 pascal-francis.inist.fr
WR Russell - British Medical Journal, 1961 - ncbi.nlm.nih.gov
Aldosterone" Aldocorten"(Ciba). Chemistry.-Aldocorten is synthetiC D-aldosterone (11 [, 18-epoxy, 18, 21-dihydroxypregn-4-ene 3, 20-dione). Physiology.-D-Aldosterone is the naturally …
Number of citations: 5 www.ncbi.nlm.nih.gov
S Psychoyos, HH Tallan, P Greengard - Journal of Biological Chemistry, 1966 - ASBMB
The synthesis of aldosterone at an appreciable rate by cell-free preparations has been achieved through the use of homogenates of the bullfrog (Rana catesbeiana) adrenal gland. …
Number of citations: 55 www.jbc.org
AL Cochrane, JC Gilson, WE Miall - British Medical Journal, 1961 - ncbi.nlm.nih.gov
Aldosterone" Aldocorten"(Ciba). Chemistry.-Aldocorten is synthetiC D-aldosterone (11 [, 18-epoxy, 18, 21-dihydroxypregn-4-ene 3, 20-dione). Physiology.-D-Aldosterone is the naturally …
Number of citations: 3 www.ncbi.nlm.nih.gov
RI Dorfman - Obstetrical & Gynecological Survey, 1963 - journals.lww.com
This review will cover nomenclature of steroids, various phases of the biochemistry of steroid hormones, particularly their biosynthesis, a discussion of methods of analysis, with the …
Number of citations: 36 journals.lww.com

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